molecular formula C21H17ClN4O2S2 B1669440 Corr4A CAS No. 421580-53-2

Corr4A

Cat. No. B1669440
M. Wt: 457 g/mol
InChI Key: RDOBOPJBMQURAT-UHFFFAOYSA-N
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Description

Corr4A is a cell-permeable bisaminomethylbithiazole compound that can rescue/correct the folding defect of CFTR δF508 mutant via direct interaction .

Scientific Research Applications

Shape-Dependent Electrocatalytic Reduction of CO2 to CO

Triangular silver nanoplates (Tri-Ag-NPs) demonstrated enhanced electrocatalytic reduction of CO2 to CO, showing improved current density, Faradaic efficiency, and durability compared to similarly sized Ag nanoparticles and bulk Ag. This shape-dependent activity suggests that the physical structure of catalysts can significantly influence their efficiency in CO2 reduction processes (Subiao Liu et al., 2017).

Single-Atom Catalysts for Electrochemical Applications

Single-atom catalysts (SACs) have emerged as a frontier in catalysis science, offering maximum atom-utilization efficiency and unique properties for energy conversion technologies. This study highlights wet-chemistry synthetic methods for SACs and their applications in oxygen reduction, hydrogen evolution, and CO2 reduction reactions, pointing towards their potential in achieving atomic economy (Yuanjun Chen et al., 2018).

CO2 Reduction on Copper Catalysts

Investigations into the CO2 electrochemical reduction on copper revealed insights into the reaction mechanisms, emphasizing the role of catalyst surface speciation and electrolyte pH in determining the formation rates of various products. This study contributes to understanding how to enhance the selectivity and efficiency of copper-based catalysts for CO2 reduction (Jing Li et al., 2021).

Electrocatalysis for CO2 Conversion

This comprehensive review discusses the electrocatalysis of the CO2 reduction reaction (CO2RR) into value-added products, highlighting the importance of catalyst and electrolyte design. The discussion spans from fundamental mechanisms to emerging trends in selective conversion, illustrating the broad scope of research efforts aimed at optimizing CO2RR processes (Genxiang Wang et al., 2021).

properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360737
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corr4A

CAS RN

421580-53-2
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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